molecular formula C24H31AuClP B1624651 CyJohnPhos AuCl CAS No. 854045-92-4

CyJohnPhos AuCl

Cat. No. B1624651
CAS RN: 854045-92-4
M. Wt: 582.9 g/mol
InChI Key: XDZKBEGPIOIGLI-UHFFFAOYSA-M
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Description

CyJohnPhos AuCl, also known as (2-Biphenyl)dicyclohexylphosphine gold(I) chloride, is a compound with the molecular formula C24H31AuClP . It is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .


Synthesis Analysis

The synthesis of CyJohnPhos AuCl involves the use of Chloro 2-(dicyclohexylphosphino)biphenyl gold(I) with the CAS Number 854045-92-4 . The reaction sequence involving 6-exo-dig cyclization of alkynyl iminoester and [3+2] cycloaddition of azomethine ylide proceeded smoothly in the presence of 0.5–1.0 mol% (CyJohnPhos)AuCl/AgOTf at 65 or 80 °C .


Molecular Structure Analysis

The molecular structure of CyJohnPhos AuCl is characterized by its molecular formula C24H31AuClP . The compound has an average mass of 530.822 Da and a monoisotopic mass of 530.120361 Da .


Chemical Reactions Analysis

CyJohnPhos AuCl is used as a catalyst in various chemical reactions. For instance, it has been found to enhance the reactivity of palladium catalysis during cross-coupling reactions . The diylidephosphines are particularly electron-rich and sterically encumbering but led to lower conversions than expected based on their donor strength .


Physical And Chemical Properties Analysis

CyJohnPhos AuCl is a solid compound with a melting point of 241-244 °C . Its molecular weight is 582.90 .

properties

IUPAC Name

chlorogold;dicyclohexyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31P.Au.ClH/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZKBEGPIOIGLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467125
Record name CyJohnPhos AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CyJohnPhos AuCl

CAS RN

854045-92-4
Record name CyJohnPhos AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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